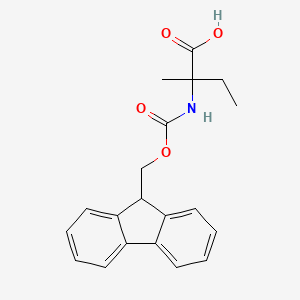

N-Fmoc-DL-isovaline

Description

Contextualization of Isovaline (B112821) as a Non-Canonical Amino Acid in Peptide Chemistry

Amino acids are the foundational units of proteins and peptides. nih.gov While 20 canonical amino acids are encoded by the genetic code, a vast number of non-canonical amino acids (ncAAs) also exist, which are not directly encoded by DNA. nih.gov Isovaline (Iva) is a notable example of such a non-canonical amino acid. nih.govnasa.govresearchgate.net

Structurally, isovaline is a Cα-tetrasubstituted amino acid, meaning the central alpha-carbon is bonded to four non-hydrogen substituents. This structural feature imparts significant conformational constraints on the peptide backbone when isovaline is incorporated into a peptide chain. It is also a chiral, helicogenic (helix-inducing) amino acid. nih.govresearchgate.net

Isovaline is found in the natural world, though it is rare in the terrestrial biosphere. researchgate.netnih.gov It is a characteristic component of a class of naturally occurring peptide antibiotics known as "peptaibiotics". nih.govresearchgate.net In these peptides, isovaline can be found in either the (S)-(=L) or the (R)-(=D) enantiomeric form, and sometimes both are present in the same sequence. nih.govresearchgate.net Additionally, isovaline has garnered significant interest in astrobiology as it is found in relatively high abundance in carbonaceous chondrite meteorites like the Murchison meteorite. nasa.govnih.govnasa.govnih.gov Studies of meteoritic samples have revealed large enantiomeric excesses of the L-form of isovaline, a finding that has implications for understanding the prebiotic origins of homochirality on Earth. nih.govnasa.govnih.gov Its resistance to racemization makes it a stable marker for studying molecular asymmetry. nih.govnasa.gov

Significance of Fmoc Protection Strategy in Synthetic Organic Chemistry

In order to build a peptide chain in a controlled, stepwise manner, chemists must prevent the amine group of an incoming amino acid from reacting with itself. This is achieved by temporarily "protecting" the amine group with a chemical moiety that can be cleanly removed after the desired peptide bond is formed. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgwikipedia.orgslideshare.net

The Fmoc protection strategy is popular due to its mild deprotection conditions. americanpeptidesociety.orgslideshare.net The Fmoc group is base-labile, meaning it is stable to acids but can be rapidly removed using a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This removal occurs through a mechanism called β-elimination. chempep.com The mildness of this process minimizes unwanted side reactions and preserves the integrity of sensitive amino acid side chains and the linkage of the peptide to the solid support resin. wikipedia.orgslideshare.net

This approach is part of an "orthogonal" protection strategy, where the temporary N-terminal Fmoc group and the permanent side-chain protecting groups are removed by different chemical mechanisms. slideshare.netchempep.com While the Fmoc group is removed by a base, the side-chain protecting groups are typically acid-labile, removed only at the final step of synthesis with a strong acid like trifluoroacetic acid (TFA). slideshare.net This orthogonality is a key advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on the use of strong acids for both temporary and permanent deprotection steps. americanpeptidesociety.orgslideshare.net Furthermore, the cleavage of the Fmoc group liberates dibenzofulvene, a byproduct with a strong UV absorbance, allowing the deprotection reaction to be easily monitored in real-time by UV spectroscopy. wikipedia.orgchempep.com

| Feature | Fmoc Strategy | Boc Strategy |

|---|---|---|

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Cleavage Condition | Base-labile (e.g., 20% piperidine in DMF) americanpeptidesociety.orgwikipedia.org | Acid-labile (e.g., neat TFA) slideshare.net |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl), requires strong acid (HF) for final cleavage slideshare.net |

| Overall Conditions | Mild americanpeptidesociety.org | Harsh americanpeptidesociety.org |

| Monitoring | UV spectroscopy of dibenzofulvene byproduct chempep.com | Qualitative tests (e.g., Kaiser test) |

Research Scope and Objectives Pertaining to N-Fmoc-DL-Isovaline

The primary research objective for using this compound is to enable the incorporation of the structurally unique isovaline residue into synthetic peptides. By protecting the amino group of DL-isovaline with the Fmoc moiety, the resulting compound becomes a stable, ready-to-use building block for automated or manual solid-phase peptide synthesis.

The scope of research involving this compound includes:

Investigating Peptide Structure: Researchers use isovaline to introduce conformational rigidity into peptides. Its Cα-tetrasubstituted nature restricts the rotational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices.

Developing Peptidomimetics: By replacing canonical amino acids with isovaline, scientists can create peptidomimetics—molecules that mimic the structure of natural peptides but have enhanced properties.

Enhancing Peptide Stability: The steric hindrance provided by the isovaline residue can protect adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the biological half-life of synthetic peptides.

Probing Biological Systems: Synthetic peptides containing isovaline are used as tools to study protein-protein interactions and enzyme mechanisms, where the fixed conformation of the peptide can provide insights into binding requirements.

The use of the DL-racemic mixture allows for the exploration of stereochemical effects within the peptide structure, as both D- and L-isovaline enantiomers can be incorporated, leading to a diverse array of peptide structures and functions.

| Property | Value |

|---|---|

| CAS Number | 160885-93-8 achemblock.com |

| Molecular Formula | C20H21NO4 achemblock.com |

| Molecular Weight / Molar Mass | 339.39 g/mol achemblock.com |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid achemblock.com |

| Melting Point | 105-107 °C |

| Boiling Point (Predicted) | 551.8±33.0 °C |

| Density (Predicted) | 1.232±0.06 g/cm3 |

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-93-8 | |

| Record name | 2-(amino)-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of N Fmoc Dl Isovaline in Peptide and Peptidomimetic Synthesis

Integration of N-Fmoc-DL-Isovaline in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com The use of the 9-fluorenylmethoxycarbonyl (Fmoc) group as a temporary N-α-protectant is standard due to its lability under mild basic conditions, which allows for orthogonal protection schemes where acid-labile groups protect reactive side chains. chempep.comnih.gov The integration of the sterically demanding this compound into SPPS protocols requires careful optimization of coupling and deprotection steps to achieve high yields and purity.

Optimized Coupling Conditions for this compound in SPPS

The formation of a peptide bond between the sterically hindered carboxyl group of this compound and the N-terminal amine of the resin-bound peptide is a kinetically challenging step. Standard coupling reagents may prove inefficient, leading to low coupling yields and the formation of deletion sequences. To overcome this, more potent activating reagents are necessary.

Research on "difficult sequences," such as those containing multiple bulky amino acids, provides insight into the optimal conditions for incorporating residues like isovaline (B112821). luxembourg-bio.com The most effective coupling reagents are typically uronium or phosphonium salts that rapidly form highly reactive esters. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently employed. americanlaboratory.compeptide.com

HATU and HCTU, in particular, have demonstrated high efficiency in promoting difficult couplings with rapid reaction times. luxembourg-bio.comamericanlaboratory.com Comparative studies on challenging peptide sequences show that these reagents can produce high-purity crude products even with coupling times as short as a few minutes. luxembourg-bio.comsemanticscholar.org For an amino acid as hindered as isovaline, a double coupling strategy—repeating the coupling step with fresh reagents—is often recommended to drive the reaction to completion.

Below is a table summarizing the performance of various activators in the synthesis of a known "difficult" peptide, the 65-74 fragment of the acyl carrier peptide (VQAAIDYING). The crude purity achieved serves as an indicator of the reagent's efficiency under fast coupling conditions, providing a strong proxy for their expected performance with this compound.

Table 1: Comparative Performance of Coupling Reagents on a Difficult Peptide Sequence Data derived from a comparative study on the 65-74 acyl carrier peptide fragment, a model for difficult couplings.

| Coupling Reagent | Coupling Time (min) | Crude Purity (%) |

|---|---|---|

| HATU | 2 x 1 | 82.35 |

| HCTU | 2 x 1 | 79.82 |

| COMU | 2 x 1 | 81.33 |

| PyBOP | 2 x 1 | 48.11 |

| HCTU | 2 x 5 | 83.63 |

| HATU | 2 x 5 | 81.79 |

As the data suggests, HATU is highly effective for very short coupling times, while HCTU shows excellent performance with slightly longer, yet still rapid, coupling cycles. luxembourg-bio.com

Deprotection Strategies for Fmoc Group during SPPS Cycles

The removal of the Fmoc protecting group is achieved via a base-mediated β-elimination. The standard reagent for this step is a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). creative-peptides.com The cycle typically involves a short initial treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 5-7 minutes) to ensure complete deprotection. peptide.comuci.edu

However, when the N-terminal residue is sterically hindered like isovaline, the rate of Fmoc removal can be significantly reduced due to poor accessibility of the base to the fluorenyl group's acidic proton. luxembourg-bio.com Incomplete deprotection is a critical issue as it leads to the formation of deletion sequences where one or more amino acids are missing from the final peptide. iris-biotech.de

To address slow deprotection kinetics, more potent basic reagents can be used. One effective alternative is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.comiris-biotech.de DBU is a non-nucleophilic, strong base that can remove the Fmoc group much faster than piperidine. peptide.com It is typically used at a low concentration (e.g., 2%) in DMF. nih.gov Because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction. Therefore, a nucleophilic scavenger, such as piperidine (2%) or piperazine, is often included in the DBU solution to trap the DBF and prevent it from reacting with the newly liberated N-terminal amine. peptide.compeptide.comrsc.org

Table 2: Comparison of Deprotection Reagents

| Reagent/Mixture | Concentration | Key Characteristics |

|---|---|---|

| Piperidine | 20% in DMF | Standard reagent; effective for most amino acids but can be slow for hindered residues. creative-peptides.com |

| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | DBU provides rapid deprotection; Piperidine acts as a scavenger for the DBF byproduct. peptide.com |

Caution: The use of DBU is generally avoided when acid-sensitive residues like Asp(OtBu) are present in the sequence, as the strong basicity of DBU can catalyze the formation of aspartimide side products. peptide.comnih.gov

Challenges and Solutions in Incorporating Sterically Hindered Amino Acids

The primary challenge in incorporating this compound and other Cα,α-disubstituted amino acids is overcoming the steric hindrance at the α-carbon. This hindrance affects both the coupling and deprotection steps of the SPPS cycle.

Challenges:

Incomplete Coupling: The bulky nature of isovaline can prevent the activated carboxyl group from readily accessing the N-terminal amine of the peptide chain, resulting in low reaction yields.

Slow Deprotection: The Fmoc group on an N-terminal isovaline residue is sterically shielded, leading to slower and potentially incomplete removal with standard piperidine solutions. luxembourg-bio.com

On-Resin Aggregation: Peptides rich in hydrophobic and bulky residues like isovaline have a tendency to aggregate on the solid support, making reactive sites inaccessible to reagents and solvents. nih.gov

Solutions:

Potent Coupling Reagents: Utilize high-efficiency uronium/phosphonium salt reagents like HATU or HCTU to maximize acylation rates. luxembourg-bio.compeptide.com

Extended Reaction Times/Double Coupling: Increasing the duration of the coupling reaction or performing a second coupling with fresh reagents can help drive the reaction to completion. uci.edu

Enhanced Deprotection Conditions: Employ stronger base cocktails, such as those containing DBU, to ensure complete Fmoc removal from the hindered N-terminus. peptide.comnih.gov

Capping: After the coupling step, any unreacted N-terminal amines can be permanently blocked (capped) using a highly reactive acylating agent like acetic anhydride. This prevents the formation of deletion sequences in subsequent cycles and simplifies the final purification of the target peptide. chempep.com

Strategies for Long and Complex Peptide Sequences Incorporating Isovaline

Synthesizing long peptides (>30 amino acids) is inherently challenging, and the inclusion of difficult residues like isovaline exacerbates these difficulties. Peptaibols, a class of naturally occurring peptides, are often rich in isovaline and other non-standard amino acids and can reach up to 20 residues in length. nih.govmdpi.com Their synthesis provides a model for strategies applicable to other long, complex sequences.

For such peptides, a simple stepwise SPPS approach may not be feasible due to cumulative yield losses and increased risk of aggregation. The preferred strategy is often fragment condensation . springernature.compeptide.com

Fragment Condensation Approach:

Segment Synthesis: The target peptide is divided into several smaller, more manageable fragments (typically 10-20 amino acids long).

Individual SPPS: Each fragment is synthesized separately using optimized SPPS protocols. For fragments containing isovaline, the strategies outlined above (e.g., HATU coupling, DBU deprotection) would be employed.

Fragment Purification: Each protected fragment is cleaved from its resin support and purified.

Solution- or Solid-Phase Ligation: The purified fragments are then joined together (ligated) to form the full-length peptide. This can be done in solution or by anchoring one fragment to a resin and adding the subsequent fragments in a stepwise manner. researchgate.netchempep.com

This approach confines the difficulties of incorporating isovaline to a smaller fragment, and the higher concentration of reactants in the subsequent solution-phase ligation can help overcome the steric hindrance associated with coupling large fragments. researchgate.net

Utilization in Solution-Phase Peptide Synthesis (SolPPS)

While less common for routine peptide synthesis, Solution-Phase Peptide Synthesis (SolPPS) remains a vital technique, particularly for large-scale production or for peptides with structures that are incompatible with solid supports. peptide.com In SolPPS, all reactions (coupling and deprotection) occur in a homogeneous solution, and the intermediate product is isolated and purified after each step. chempep.com

Adaptations of Fmoc Chemistry for SolPPS Methodologies

The core principles of Fmoc chemistry remain the same in SolPPS as in SPPS: the Fmoc group protects the N-terminus and is removed by a base. However, the practical execution requires significant adaptation.

Key Adaptations for SolPPS:

Purification of Intermediates: Unlike SPPS where excess reagents and byproducts are simply washed away, in SolPPS the peptide intermediate must be rigorously purified after every coupling and deprotection step. This is typically done by extraction or crystallization.

Byproduct Removal: The dibenzofulvene-adduct formed during Fmoc deprotection must be completely separated from the peptide. While reagents like DBU can be used for deprotection in solution, their byproducts and the excess base must be removed. researchgate.net This can be a complex purification challenge.

Solubility Issues: As the peptide chain grows, its solubility can change dramatically, potentially making it difficult to keep it in solution for subsequent reactions or purification. This is a major concern for isovaline-containing peptides, which are often hydrophobic.

Fragment Condensation: Due to the purification challenges of long, stepwise synthesis, SolPPS is most powerful when used for the fragment condensation of protected peptides that were initially prepared via SPPS. springernature.comchempep.com This hybrid approach leverages the speed of SPPS for fragment preparation and the scalability of SolPPS for the final ligation steps.

For these reasons, while this compound is a suitable building block for SolPPS, its use is often part of a broader strategy involving the coupling of pre-synthesized peptide fragments rather than a stepwise, residue-by-residue synthesis in solution.

Innovations in Green Solvent-Mediated Solution Phase Approaches

The pharmaceutical industry's increasing focus on sustainability has driven the exploration of greener alternatives to traditional solvents used in peptide synthesis, which are often hazardous and generate significant waste. researchgate.netrsc.orgnih.gov Solution-phase peptide synthesis (SPPS), while offering flexibility, has traditionally relied on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have considerable environmental and health concerns. researchgate.net Recent innovations have identified promising green polar aprotic solvents that can effectively replace these conventional options in both solution- and solid-phase peptide synthesis. researchgate.netrsc.org

One such promising solvent is propylene carbonate (PC) . Research has demonstrated that PC can serve as a green substitute for reprotoxic amide-based solvents. researchgate.netrsc.org Solution-phase peptide synthesis has been successfully carried out in propylene carbonate, yielding comparable or even better results than conventional solvents without significant racemization of the activated amino acids. researchgate.netrsc.org The physical properties of propylene carbonate, compared to other polar aprotic solvents, highlight its suitability as a green alternative.

Table 1: Physical Properties of Selected Polar Aprotic Solvents

| Solvent | Boiling Point (°C) | Dipole Moment (D) |

|---|---|---|

| Propylene Carbonate (PC) | 242 | 4.9 |

| Ethylene Carbonate (EC) | 248 | 4.9 |

| Dichloromethane (DCM) | 40 | 1.6 |

| Dimethylformamide (DMF) | 153 | 3.8 |

This table is based on data presented in related research. researchgate.net

Other green solvents that have been investigated for peptide synthesis include 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) . nih.gov Studies have evaluated their ability to dissolve amino acid derivatives and coupling reagents, which is a critical factor for successful solution-phase synthesis. nih.gov While much of the research has focused on solid-phase applications, the findings on solubility and racemization levels are highly relevant to solution-phase approaches. For instance, the use of 2-MeTHF in combination with DIC/OxymaPure has been shown to result in low racemization levels. nih.gov Acetonitrile (ACN) and tetrahydrofuran (THF) have also been explored as "friendlier" alternatives to DMF, demonstrating reduced racemization in both solution- and solid-phase synthesis. rsc.org

The application of these green solvents to the solution-phase synthesis of peptides containing sterically hindered amino acids like this compound is a promising area of ongoing research. The successful synthesis of other challenging peptides in these solvents suggests their potential for accommodating the unique requirements of α,α-disubstituted amino acids.

Role in the Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. rsc.org this compound is a valuable building block in the design of peptidomimetics due to the conformational constraints and proteolytic resistance conferred by its α,α-disubstituted structure.

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of non-proteinogenic amino acids, such as isovaline, is a well-established strategy to overcome this limitation. The presence of two substituents on the α-carbon sterically hinders the approach of proteolytic enzymes, thereby preventing the cleavage of the peptide backbone. This enhanced resistance to enzymatic degradation leads to a longer in vivo half-life and improved pharmacokinetic properties of the resulting peptidomimetic.

The inclusion of α,α-disubstituted amino acids like isovaline significantly restricts the conformational freedom of the peptide backbone. This steric hindrance favors the adoption of specific secondary structures, most notably helical conformations such as the 310-helix and α-helix. rsc.org This ability to induce and stabilize helical structures is crucial in the design of peptidomimetics that need to adopt a particular conformation to bind to their biological target with high affinity and specificity. The predictable influence of isovaline on peptide structure allows for the rational design of molecules with predefined three-dimensional arrangements.

The unique properties of isovaline have been exploited in the development of a wide range of novel bioactive peptides and their analogues. rsc.orgresearchgate.net By strategically incorporating isovaline into a peptide sequence, researchers can fine-tune its biological activity, stability, and receptor selectivity. This has led to the creation of peptidomimetics with potential applications as antimicrobial agents, enzyme inhibitors, and modulators of protein-protein interactions. The synthesis of these analogues often involves a combination of solid-phase and solution-phase techniques, where this compound serves as a key building block for introducing the desired structural and functional characteristics.

Fragment Condensation Approaches Incorporating Isovaline

Fragment condensation is a powerful strategy for the synthesis of large peptides and proteins, where smaller, protected peptide fragments are synthesized and then coupled together in solution or on a solid support. acsgcipr.orgspringernature.com This convergent approach can be more efficient than the linear stepwise synthesis of long peptides. springernature.com

The incorporation of isovaline into peptides synthesized via fragment condensation presents both opportunities and challenges. The steric hindrance of the α,α-disubstituted amino acid can make the coupling of fragments more difficult. However, the conformational rigidity imparted by isovaline can also be advantageous in pre-organizing the peptide fragments for efficient coupling.

A significant challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activated peptide fragment. nih.gov This is a critical concern as even small amounts of epimerization can lead to diastereomeric impurities that are difficult to separate from the desired product. The steric bulk of isovaline at the C-terminus of a fragment could potentially influence the rate of racemization, although specific studies on this are limited. To mitigate racemization, various strategies have been developed, including the use of advanced coupling reagents and the incorporation of C-terminal pseudoprolines, which have been shown to suppress epimerization during fragment coupling. researchgate.net

Table 2: Common Coupling Reagents and Additives Used in Fragment Condensation

| Coupling Reagent | Additive | Key Features |

|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Classic combination, can lead to byproduct formation. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt (1-Hydroxy-7-azabenzotriazole) | Water-soluble carbodiimide, good for solution-phase coupling. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | Highly efficient, low racemization. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | Effective for sterically hindered couplings. |

This table summarizes common reagents used in peptide synthesis and their general characteristics.

The successful synthesis of complex peptides and proteins through fragment condensation demonstrates the versatility of this approach. While specific examples detailing the fragment condensation of peptides with C-terminal isovaline are not abundant in the literature, the established principles of this methodology provide a framework for its application to isovaline-containing targets. Careful selection of coupling conditions and racemization suppressants is paramount to achieving high yields and purity of the final product.

Advanced Analytical Characterization of N Fmoc Dl Isovaline and Its Peptide Conjugates

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Multi-Dimensional Liquid Chromatography for Complex Mixture Analysis

Multi-dimensional liquid chromatography (MDLC) represents a powerful approach for resolving complex mixtures, offering enhanced separation capabilities compared to single-dimension chromatography. In the context of analyzing peptide conjugates that may incorporate N-Fmoc-DL-isovaline, MDLC can separate components that co-elute in conventional systems. This technique typically involves coupling two or more different chromatographic separation mechanisms in series, where the effluent from the first dimension is transferred to the second dimension for further separation. For amino acid and peptide analysis, common MDLC strategies include coupling reversed-phase liquid chromatography (RPLC) with hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography nih.gov. The application of MDLC allows for the resolution of closely related peptides, impurities, and degradation products, thereby providing a more comprehensive profile of the sample, which is essential when dealing with the intricate structures of peptide conjugates.

Derivatization Strategies for Enhanced Analytical Detection

Many amino acids, including isovaline (B112821), and peptide fragments lack inherent chromophores or fluorophores, necessitating derivatization to enable sensitive detection by common analytical instruments such as UV-Vis detectors or fluorescence detectors. Derivatization introduces a moiety that absorbs light or fluoresces, significantly improving the signal-to-noise ratio and allowing for quantification at lower concentrations.

Pre-Column Derivatization with Fluorenylmethyl Chloroformate (Fmoc-Cl)

Pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) is a widely adopted strategy for the analysis of amino acids and peptides. Fmoc-Cl reacts rapidly with primary and secondary amino groups, including the alpha-amino group of amino acids and the N-terminal amino group of peptides, to form stable, fluorescent carbamate (B1207046) derivatives researchgate.netconicet.gov.ar. The inherent Fmoc group in this compound already provides a fluorescent tag. However, Fmoc-Cl derivatization is also employed to label other amino groups within a peptide conjugate or to ensure complete derivatization of any free amino groups if this compound is part of a larger peptide chain being analyzed mdpi.com. The resulting Fmoc derivatives are well-suited for reversed-phase high-performance liquid chromatography (RP-HPLC) separation researchgate.netconicet.gov.ar.

Optimization of Derivatization Reaction Conditions

The efficiency and success of Fmoc-Cl derivatization are highly dependent on carefully controlled reaction conditions. Optimization aims to maximize the yield of the desired derivatives while minimizing side reactions and the formation of unwanted by-products. Key parameters include the pH of the reaction buffer, the concentration of the Fmoc-Cl reagent, and the reaction time.

Table 1: Optimized Derivatization Conditions for Fmoc-Cl

| Parameter | Optimal Condition(s) | Reference(s) |

| pH | 8.5 - 9.2 | nih.govconicet.gov.armdpi.com |

| Buffer Type | Borate buffer | nih.govconicet.gov.armdpi.comajol.info |

| Fmoc-Cl Concentration | 4 mM - 6 mM | nih.govconicet.gov.armdpi.com |

| Reaction Temperature | Room temperature / 30 °C | nih.govconicet.gov.armdpi.comajol.info |

| Reaction Time | 5 - 10 minutes | nih.govconicet.gov.armdpi.com |

| Solvent | Acetonitrile (for Fmoc-Cl stock) | nih.govconicet.gov.arajol.info |

Research indicates that using a lower concentration of Fmoc-Cl (e.g., 4 mM or 6 mM) is often preferred to limit interferences from excess reagent and its degradation products mdpi.com. Reaction times are typically kept short, such as 5 to 10 minutes, to ensure complete derivatization without promoting degradation of the analytes or derivatives nih.govconicet.gov.armdpi.com. Some studies have explored longer times up to 60 minutes, noting that yields increase up to a certain point before potentially decreasing ajol.info.

Detection Methods

The Fmoc derivatives formed exhibit strong fluorescence and UV absorbance, making them readily detectable using standard HPLC detectors.

Table 2: Detection Methods for Fmoc Derivatives

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | UV Wavelength (nm) | Reference(s) |

| Fluorescence Detection (FLD) | 254 | 313 | - | nih.gov |

| Fluorescence Detection (FLD) | 250 | 395 | - | nih.gov |

| UV Detection | - | - | 262 | nih.gov |

| Photodiode Array (PDA/DAD) | - | - | 254 | mdpi.com |

Fluorescence detection offers superior sensitivity for Fmoc-labeled compounds compared to UV detection, typically allowing for the quantification of analytes at picomole levels nih.govresearchgate.net. The specific excitation and emission wavelengths can vary slightly depending on the exact derivative and instrument parameters, but common ranges are around 250-254 nm for excitation and 313-395 nm for emission nih.gov. UV detection, particularly using a photodiode array (PDA) detector, allows for detection at wavelengths like 262 nm or 254 nm, providing spectral information that aids in peak identification and purity assessment nih.govmdpi.com.

Computational and Theoretical Studies of Isovaline Containing Systems

Molecular Modeling and Simulation of Peptide Conformations

Molecular modeling and simulations are powerful tools for exploring the conformational landscape of peptides containing isovaline (B112821). These methods allow researchers to predict and analyze the three-dimensional structures and dynamic behavior of these molecules, which are often challenging to characterize solely through experimental techniques.

One of the key findings from molecular modeling is that isovaline is a potent helix enhancer. upc.edu Like its simpler homolog, α-aminoisobutyric acid (Aib), isovaline promotes the formation of helical structures in peptides. upc.edu However, the chirality of isovaline's Cα atom introduces a differential conformational behavior. The D-Iva enantiomer shows a greater propensity for inducing left-handed helical structures, while L-Iva favors right-handed helices. upc.edu This control over helical screw sense is a valuable tool in peptide design.

Molecular dynamics simulations have been employed to study the folding processes of various peptides, including those containing isovaline analogs. researchgate.net These simulations track the evolution of secondary structures, such as α-helices and 3(10)-helices, and help to characterize the stability and folding pathways of these peptides. researchgate.net For instance, studies on peptides containing isovaline have revealed a preference for 3(10)-helical structures over α-helical ones. researchgate.net

The influence of isovaline on peptide conformation is not always straightforward. In some cases, the position of the Iva residue within the peptide chain, the nature of the N-terminal blocking group, and even the disposition of its ethyl side chain can govern the preferred helical screw sense in the crystal state. researchgate.net

| Enantiomer | Preferred Helical Conformation |

| L-Isovaline | Right-handed helices upc.edu |

| D-Isovaline | Left-handed helices upc.edu |

Quantum Mechanical Calculations of Isovaline Residues

Quantum mechanical (QM) calculations offer a deeper understanding of the intrinsic electronic and structural properties of isovaline residues. These methods, such as Density Functional Theory (DFT), are used to investigate the molecule's geometry, vibrational frequencies, and electronic transitions with high accuracy. mdpi.com

QM calculations have been instrumental in studying the chiroptical properties of isovaline, such as its circular dichroism (CD) spectra. oup.com By computing the CD spectra, researchers can predict how isovaline will interact with polarized light, which is crucial for understanding its potential role in the origins of homochirality in biological molecules. oup.com For example, theoretical calculations have shown that in a condensed phase, the chiral precursor to isovaline, 5-ethyl-5-methylhydantoin, exhibits a stronger CD signal at low-energy excitations, suggesting that the handedness of isovaline could be influenced by the asymmetric photolysis of its precursor in interstellar environments. oup.com

Furthermore, QM calculations have been used to analyze the conformational energies of isovaline-containing peptides. researchgate.net These calculations can determine the relative stability of different conformations, such as β-turns and helical structures. For instance, a conformational energy computation analysis revealed that a type-II β-bend conformation observed in a specific Aib-Iva peptide was significantly higher in energy than the lowest-energy conformation, highlighting the complex interplay of factors that determine the final folded structure. researchgate.net

DFT calculations have also shed light on the stereochemical determinants in the synthesis of isovaline. These studies have shown that the stereoselectivity is established during the nucleophilic addition to a ketone intermediate, with a calculated energy difference between the transition states leading to the different enantiomers.

| Application | Method | Key Insights |

| Chiroptical Properties | Time-Dependent Density Functional Theory (TD-DFT) | Prediction of circular dichroism spectra, understanding asymmetric photolysis. oup.com |

| Conformational Energy | Density Functional Theory (DFT) | Determination of the relative stability of different peptide conformations. researchgate.net |

| Synthetic Pathways | Density Functional Theory (DFT) | Elucidation of the stereochemistry-determining step in isovaline synthesis. |

Prediction of Conformational Preferences in Peptides

The ability to predict the conformational preferences of isovaline in peptides is a major goal of computational studies, as it enables the rational design of peptides with specific structures and functions. upc.edumdpi.com The incorporation of non-proteinogenic amino acids like isovaline is a key strategy in developing peptidomimetics with enhanced stability and bioavailability. mdpi.com

Isovaline is recognized as a helicogenic, or helix-promoting, amino acid. researchgate.net Its Cα-tetrasubstituted nature restricts the available conformational space of the peptide backbone, favoring helical structures. researchgate.net This property is particularly important in the context of peptaibols, a class of antimicrobial peptides where isovaline is a common constituent. nih.gov

Computational methods, in conjunction with experimental data from techniques like X-ray diffraction and NMR spectroscopy, provide a comprehensive picture of isovaline's conformational behavior. nih.gov A statistical analysis of the preferred main- and side-chain conformations of Iva residues in the crystal structures of peptides has provided a solid basis for interpreting NMR data used to determine the configuration of this amino acid in natural and synthetic peptides. nih.gov

The strategic incorporation of isovaline, guided by computational predictions, allows for the design of peptide analogs that mimic specific secondary structures like α-helices and β-sheets. upc.edu This approach is crucial for developing new therapeutic agents and probes for studying biological processes.

| Factor | Influence |

| Chirality (L- or D-) | Can influence helical screw sense (right- or left-handed). upc.edu |

| Position in Sequence | Can affect the overall peptide conformation and helical preference. researchgate.net |

| Neighboring Residues | The conformational preferences of adjacent amino acids can modulate the effect of isovaline. |

| N-terminal modification | The type of protecting group can influence the adopted conformation. researchgate.net |

Emerging Research Directions and Future Perspectives

Integration of N-Fmoc-DL-Isovaline in Advanced Material Sciences

The self-assembly of Fmoc-protected amino acids into supramolecular structures, particularly hydrogels, is a rapidly growing field in material science. nih.govnih.gov These materials are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking of the aromatic Fmoc groups. nih.govnih.govmdpi.com The unique properties of these gels make them promising for applications in tissue engineering and drug delivery.

Table 1: Factors Influencing Fmoc-Amino Acid Hydrogel Properties

| Factor | Influence on Hydrogel Structure | Potential Contribution of this compound |

|---|---|---|

| π-π Stacking | The aromatic Fmoc groups stack, providing a primary driving force for self-assembly and fiber formation. nih.govmdpi.com | The Fmoc group facilitates this core interaction, enabling isovaline's incorporation into the gel matrix. |

| Hydrogen Bonding | The amino acid carboxyl and amide groups form intermolecular hydrogen bonds, stabilizing the fibrous network. rsc.org | The isovaline (B112821) backbone participates in this hydrogen bonding network. |

| Side Chain Interactions | The nature of the amino acid side chain (hydrophobicity, charge, size) affects fiber packing and gel properties. nih.gov | The ethyl and methyl groups of isovaline introduce specific steric and hydrophobic characteristics, potentially altering fiber diameter and cross-linking. |

| pH and Solvent | External triggers like pH or solvent changes can induce the sol-gel transition. mdpi.com | this compound would respond to these triggers in a manner influenced by its pKa and solubility. |

Novel Synthetic Strategies for Isovaline Analogues

This compound is a key starting material for the synthesis of peptides and isovaline analogues with modified properties. The development of efficient synthetic strategies is crucial for exploring the full potential of this unique amino acid.

A primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS), where the Fmoc group provides temporary N-terminal protection that is stable to most reaction conditions but easily removed by a base. nih.gov However, the sterically hindered nature of isovaline presents challenges for peptide bond formation. To overcome this, researchers are focusing on the development and application of advanced coupling reagents. Reagents like BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and its derivatives have been successfully used to incorporate hindered amino acids like isovaline into peptide chains. researchgate.netuni-kiel.de

Furthermore, research is exploring the synthesis of isovaline analogues with modified backbones, such as N-methylated versions. nih.gov N-methylation can enhance a peptide's metabolic stability and cell permeability, which are desirable properties for therapeutic candidates. nih.gov The synthesis of such analogues often involves multi-step procedures where the Fmoc group plays a crucial role in protecting the amine during various chemical transformations. researchgate.net

Table 2: Selected Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Description | Application in Isovaline Chemistry |

|---|---|---|

| DCC/HOBt | N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | A classic combination, though sometimes less effective for highly hindered couplings. uni-kiel.de |

| BOP | Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate | Effectively used for coupling sterically hindered residues like Aib and Isovaline. researchgate.net |

| PyBOP | Benzotriazol-1-yloxytri(pyrrolidino)-phosphonium hexafluorophosphate | A widely used onium salt reagent that facilitates difficult couplings in SPPS. uni-kiel.de |

| CBMIT | 1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | A newer imidazolium reagent showing high efficiency for coupling hindered amino acids with minimal racemization. uni-kiel.de |

Another innovative strategy involves the synthesis of isotopically labeled isovaline analogues for use in structural biology and metabolic studies. For instance, ¹⁵N-labeled D-isovaline has been prepared via enzymatic resolution from a precursor synthesized using a Strecker synthesis, demonstrating a chemo-enzymatic approach to creating valuable research tools. researchgate.net

Expansion of Applications in Chemical Biology Research

In chemical biology, this compound serves as a powerful tool for designing and synthesizing peptides with novel functions. Isovaline is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. nasa.gov Its presence in natural products, particularly fungal peptides known as peptaibols, highlights its biological relevance. researchgate.net

The incorporation of isovaline into a peptide sequence imposes significant conformational constraints, favoring the adoption of helical structures. researchgate.net This property is exploited by chemical biologists to create "foldamers"—synthetic oligomers that mimic the structures of natural peptides and proteins. By using this compound in SPPS, researchers can precisely control the placement of these helical-promoting residues to build peptides with stable, predictable three-dimensional shapes. These structurally defined peptides are invaluable for studying protein-protein interactions, developing enzyme inhibitors, and creating novel biomaterials.

A particularly exciting application stems from the discovery that isovaline itself possesses biological activity. It has been shown to act as an analgesic in animal models by activating peripheral GABA-B receptors. wikipedia.org Because isovaline does not cross the blood-brain barrier, it can produce pain relief without the central nervous system side effects associated with many conventional analgesics. wikipedia.org This finding opens the door for the development of isovaline-containing peptides as novel therapeutics. This compound is the essential building block for synthesizing these peptide-based drug candidates, allowing for systematic modifications to improve potency, selectivity, and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and stereochemical integrity of N-Fmoc-DL-isovaline in synthetic workflows?

- Methodological Answer : Purity and stereochemical integrity are typically assessed using a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), high-resolution mass spectrometry (HRMS), and chiral high-performance liquid chromatography (HPLC). For example, chiral HPLC with a polysaccharide-based column can resolve DL-isovaline enantiomers, while NMR confirms the Fmoc-protection and absence of side products .

Q. What solvents and conditions are optimal for dissolving this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is typically dissolved in dimethylformamide (DMF) or dichloromethane (DCM) due to its hydrophobic Fmoc group. Sonication or gentle heating (30–40°C) may enhance solubility. Pre-activation with coupling reagents like HBTU or HATU in the presence of DIEA improves incorporation efficiency during SPPS .

Q. How should researchers handle storage and stability considerations for this compound?

- Methodological Answer : Store the compound at –20°C in a desiccated environment to prevent hydrolysis of the Fmoc group. Stability tests via periodic HPLC analysis (e.g., every 6 months) are recommended to monitor degradation, particularly if exposed to ambient moisture or light .

Advanced Research Questions

Q. What strategies mitigate racemization risks during the incorporation of this compound into peptide sequences?

- Methodological Answer : Racemization can be minimized by:

- Using low-temperature coupling (0–4°C) with uronium/guanidinium-based activators (e.g., HATU).

- Shortening reaction times (≤1 hour) and avoiding basic additives like pyridine.

- Validating stereochemical retention via chiral HPLC or circular dichroism (CD) spectroscopy post-synthesis .

Q. How can researchers evaluate the steric and conformational impacts of this compound in peptide backbone design?

- Methodological Answer : Advanced techniques include:

- Molecular dynamics (MD) simulations to model steric hindrance effects.

- X-ray crystallography or NMR-based structural analysis to resolve peptide conformations.

- Comparative studies with proteinogenic amino acids (e.g., valine) to assess folding kinetics and thermodynamic stability .

Q. What methodological approaches resolve discrepancies in reported coupling efficiencies of this compound across studies?

- Methodological Answer : Systematic reviews should compare:

- Resin types (e.g., Wang vs. Rink amide resins).

- Activation reagents (e.g., HBTU vs. DIC/Oxyma).

- Solvent systems (e.g., DMF with 0.1 M HOBt additive).

Contradictions often arise from differences in analytical methods (e.g., LC-MS vs. UV-HPLC quantification) or reagent purity thresholds .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the biocompatibility of peptides containing this compound?

- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT assays on cell lines) and in vivo models (e.g., zebrafish embryos) to evaluate toxicity. Pair these with proteolytic stability tests (e.g., incubation in human serum) to correlate structural modifications with metabolic resistance .

Q. What statistical frameworks are appropriate for analyzing structure-activity relationship (SAR) data involving this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.